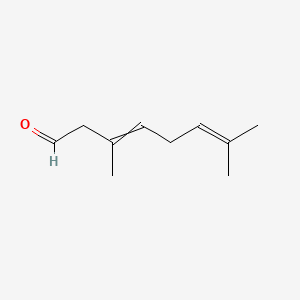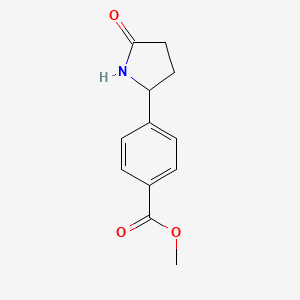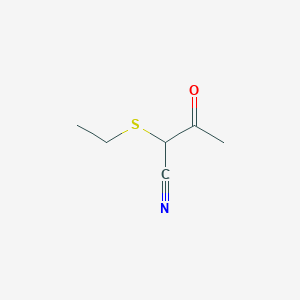
2-Ethylsulfanyl-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylsulfanyl-3-oxobutanenitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a butane backbone, with additional functional groups including an ethylsulfanyl group (-SEt) and a ketone group (-C=O). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of ethylsulfanylacetone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyanogen bromide reacts with the ethylsulfanylacetone to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Ethylsulfanyl-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethylsulfanyl-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Ethylsulfanyl-3-oxobutanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ethylsulfanyl group can undergo oxidation or substitution, leading to various biochemical pathways. The ketone group can participate in keto-enol tautomerism, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
3-Oxobutanenitrile: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.
2-Methylsulfanyl-3-oxobutanenitrile: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylsulfanyl-3-oxobutanenitrile: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness
2-Ethylsulfanyl-3-oxobutanenitrile is unique due to the presence of the ethylsulfanyl group, which provides additional reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
70360-76-8 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-3-oxobutanenitrile |
InChI |
InChI=1S/C6H9NOS/c1-3-9-6(4-7)5(2)8/h6H,3H2,1-2H3 |
InChI 键 |
SLQOOMAWPBHIQL-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C#N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
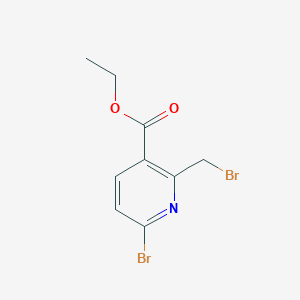
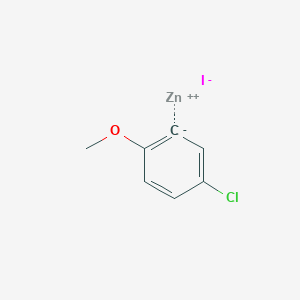
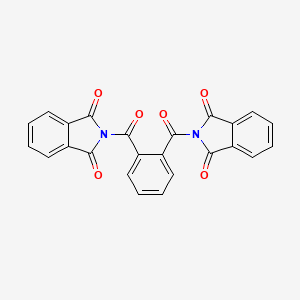
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
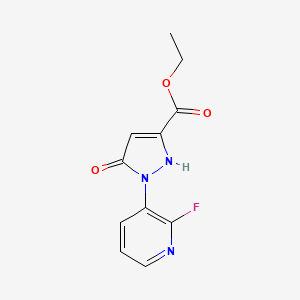
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
